molecular formula C19H16ClN3O2S2 B12054967 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 477731-13-8

2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12054967
CAS No.: 477731-13-8
M. Wt: 417.9 g/mol
InChI Key: MSVJMFIJVADNHD-SSDVNMTOSA-N
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Description

2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification or amidation reactions.

    Formation of the Hydrazono Group: The hydrazono group can be formed by reacting a hydrazine derivative with an appropriate aldehyde or ketone.

    Attachment of the Ethylamino Group: The ethylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core or the ethylamino group.

    Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene core or the ethylamino group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzothiophene or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Benzothiophene derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications can be explored. Benzothiophene derivatives have been investigated for their use in treating diseases such as cancer, inflammation, and infections.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The hydrazono group may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-{2-[(Methylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 2-((E)-{2-[(Propylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

The uniqueness of 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate lies in its specific functional groups and their arrangement. The ethylamino group, in particular, may confer distinct biological activity compared to its methyl or propyl analogs. Additionally, the presence of the 3-chloro substituent on the benzothiophene core can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

477731-13-8

Molecular Formula

C19H16ClN3O2S2

Molecular Weight

417.9 g/mol

IUPAC Name

[2-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C19H16ClN3O2S2/c1-2-21-19(26)23-22-11-12-7-3-5-9-14(12)25-18(24)17-16(20)13-8-4-6-10-15(13)27-17/h3-11H,2H2,1H3,(H2,21,23,26)/b22-11+

InChI Key

MSVJMFIJVADNHD-SSDVNMTOSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=CC=C1OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CCNC(=S)NN=CC1=CC=CC=C1OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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